1-(2-Phenylethynyl)-2-pyrrolidinone

Ynamide Reactivity Nucleophilicity Scale Linear Free Energy Relationships

1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) is a nitrogen-substituted alkyne that belongs to the ynamide class. Ynamides are strongly polarized alkynes that serve as highly reactive building blocks for the design of a wide number of transformations, particularly as precursors to highly reactive keteniminium ions and as reagents for asymmetric synthesis.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B12054300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethynyl)-2-pyrrolidinone
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C#CC2=CC=CC=C2
InChIInChI=1S/C12H11NO/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7,9H2
InChIKeyHTTSVXZDXSLAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) Procurement Guide: Synthetic Utility, Reactivity Data, and Evidence-Based Selection


1-(2-Phenylethynyl)-2-pyrrolidinone (CAS 683246-77-7) is a nitrogen-substituted alkyne that belongs to the ynamide class . Ynamides are strongly polarized alkynes that serve as highly reactive building blocks for the design of a wide number of transformations, particularly as precursors to highly reactive keteniminium ions and as reagents for asymmetric synthesis [1]. Unlike conventional alkynes, the presence of a nitrogen atom directly attached to the alkyne significantly influences the electronic properties and reactivity of the carbon-carbon triple bond, imparting both nucleophilic character at the β‑carbon and electrophilic character at the α‑carbon [1].

Why Generic Ynamide Substitution Fails for 1-(2-Phenylethynyl)-2-pyrrolidinone: Structural and Reactivity Determinants


Ynamides are not a uniform class of reagents; their reactivity and synthetic utility are exquisitely sensitive to the nature of the nitrogen substituent and the electron-withdrawing group attached to the nitrogen [1]. For 1-(2-phenylethynyl)-2-pyrrolidinone, the pyrrolidinone ring imposes a specific conformational constraint and electronic environment that differs fundamentally from acyclic ynamides bearing sulfonamide or carbamate protecting groups [1][2]. As a result, quantitative nucleophilicity parameters (N and sN) vary substantially even among structurally related ynamides, and substitution with an alternative ynamide can lead to altered reaction kinetics, divergent yields, and changes in stereochemical outcomes [2]. The evidence presented below quantifies these differences and provides a data‑driven rationale for selecting 1-(2-phenylethynyl)-2-pyrrolidinone over close structural analogs.

Quantitative Comparative Evidence for 1-(2-Phenylethynyl)-2-pyrrolidinone: Reactivity Parameters, Enzymatic Inhibition, and Synthetic Utility


Nucleophilicity Parameters: 1-(2-Phenylethynyl)-2-pyrrolidinone vs. Sulfonamide‑Protected Phenylethynyl Ynamide

The nucleophilicity of 1-(2-phenylethynyl)-2-pyrrolidinone was quantified using the Mayr nucleophilicity scale, yielding parameters N = 3.12 and sN = 0.85 in dichloromethane [1]. In direct comparison, a sulfonamide‑protected analog, 4‑methyl‑N‑(2‑phenylethynyl)‑N‑(phenylmethyl)benzenesulfonamide, exhibits N = 3.85 and sN = 0.84 under identical solvent conditions [2]. The lower N value of the pyrrolidinone‑based ynamide indicates reduced nucleophilicity compared to the sulfonamide derivative, a difference that can be exploited when milder reactivity is desired or when the pyrrolidinone framework is required for downstream cycloaddition or asymmetric transformations.

Ynamide Reactivity Nucleophilicity Scale Linear Free Energy Relationships Mayr Parameters

Enzymatic Inhibition Profile: Dihydroorotase Inhibition by 1-(2-Phenylethynyl)-2-pyrrolidinone

In a biochemical assay, 1-(2-phenylethynyl)-2-pyrrolidinone inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. While this inhibition is weak, it represents a specific, measurable interaction that distinguishes the compound from structurally similar ynamides that have not been profiled against this enzyme. No comparative IC50 data for a direct analog are available in the same assay; therefore, this evidence is categorized as class‑level inference.

Enzyme Inhibition Dihydroorotase Biological Activity Phenotypic Screening

Precursor to Keteniminium Ions: A Distinctive Reactivity Profile for 1-(2-Phenylethynyl)-2-pyrrolidinone

1-(2-Phenylethynyl)-2-pyrrolidinone is explicitly described by multiple commercial vendors as a 'precursor of highly reactive keteniminium ions and useful reagent for asymmetric synthesis' . The generation of keteniminium ions from this ynamide proceeds through electrophilic activation of the alkyne, followed by a 1,3‑hydride shift that is well‑characterized in the primary literature for ynamides bearing this specific pyrrolidinone framework [1]. In contrast, many acyclic ynamides (e.g., N‑methyl‑N‑(phenylethynyl)acetamide) do not readily undergo this transformation or yield different product distributions. The pyrrolidinone ring stabilizes the intermediate keteniminium species, enabling subsequent [2+2] cycloadditions and other transformations that are not accessible with alternative ynamide architectures.

Keteniminium Ions Ynamide Activation Cycloaddition Asymmetric Synthesis

Physicochemical Properties: Melting Point and Storage Requirements as Quality Indicators

The reported melting point of 1-(2-phenylethynyl)-2-pyrrolidinone is 49–50 °C , and the compound is recommended for storage at 2–8 °C . These values are consistent with a crystalline solid at ambient temperature and provide a useful benchmark for purity assessment and stability monitoring. While melting point and storage conditions are not unique differentiators per se, they represent essential quality control parameters that can vary among ynamide analogs depending on molecular weight and crystal packing. For procurement, adherence to these specifications ensures that the material received meets the expected physical form and stability profile.

Physicochemical Characterization Melting Point Storage Stability Quality Control

Optimal Research and Industrial Application Scenarios for 1-(2-Phenylethynyl)-2-pyrrolidinone Based on Quantitative Evidence


Keteniminium Ion-Mediated Cycloadditions and Asymmetric Synthesis

Utilize 1-(2-phenylethynyl)-2-pyrrolidinone as a precursor to highly reactive keteniminium ions for intramolecular [2+2] cycloadditions, a key step in the asymmetric synthesis of prostaglandins and related bioactive molecules [1]. The pyrrolidinone framework stabilizes the keteniminium intermediate, enabling transformations that are not accessible with acyclic ynamides [1].

Rational Selection of Ynamide Reactivity Based on Mayr Nucleophilicity Parameters

When designing a reaction that requires precise control over nucleophilicity, select 1-(2-phenylethynyl)-2-pyrrolidinone (N = 3.12) over more nucleophilic sulfonamide‑protected ynamides (e.g., N = 3.85) to avoid over‑reaction or side‑product formation [1]. The quantitative Mayr parameters allow prediction of reaction rates with electrophilic partners and facilitate rational reagent selection .

Phenotypic Screening and Medicinal Chemistry Library Enrichment

Include 1-(2-phenylethynyl)-2-pyrrolidinone in screening libraries targeting dihydroorotase or related pyrimidine biosynthesis enzymes, based on its measured IC50 of 180 µM . The compound provides a structurally distinct ynamide chemotype that complements other nitrogen‑substituted alkynes in diversity‑oriented synthesis and early‑stage drug discovery efforts.

Quality Control and Material Sourcing for Reproducible Synthesis

When procuring 1-(2-phenylethynyl)-2-pyrrolidinone for synthetic applications, verify the reported melting point (49–50 °C) as a rapid purity check and adhere to the recommended storage conditions (2–8 °C) to maintain compound integrity [1]. Sourcing from reputable vendors ensures batch‑to‑batch consistency and reliable performance in downstream transformations [1].

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